molecular formula C15H20Cl2N4O4 B1430970 Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate CAS No. 1432896-19-9

Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate

Cat. No.: B1430970
CAS No.: 1432896-19-9
M. Wt: 391.2 g/mol
InChI Key: NLPKBGWQIBTKEO-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound demonstrates a sophisticated arrangement of multiple heterocyclic and aliphatic components. The central pyrimidine ring serves as the primary scaffold, bearing chlorine substituents at positions 2 and 5, which significantly influence the electronic properties and reactivity patterns of the molecule. The systematic International Union of Pure and Applied Chemistry nomenclature reflects this complex substitution pattern: methyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-4-carboxylate, which precisely describes each functional group and its position within the molecular framework.

The piperazine ring system attached at position 6 of the pyrimidine core introduces additional conformational flexibility and nitrogen-containing functionality. This six-membered saturated heterocycle contains two nitrogen atoms in the 1,4-positions, with one nitrogen directly bonded to the pyrimidine system and the other protected with a tert-butoxycarbonyl group. The protection strategy using the tert-butoxycarbonyl functionality serves multiple purposes, including solubility enhancement and prevention of unwanted side reactions during synthetic manipulations.

The molecular geometry exhibits distinct spatial arrangements that reflect the hybridization states of the constituent atoms. The pyrimidine ring maintains planarity due to its aromatic character, while the piperazine ring adopts a chair conformation similar to related structures documented in crystallographic studies. The tert-butyl group introduces steric bulk that influences the overall molecular shape and potentially affects intermolecular interactions. The methyl ester functionality at position 4 of the pyrimidine ring provides an additional reactive site and contributes to the compound's overall polarity profile.

Chemical Abstract Service registry number 1432896-19-9 uniquely identifies this compound in chemical databases, facilitating literature searches and commercial sourcing. The molecular descriptor International Chemical Identifier provides a standardized representation: InChI=1S/C15H20Cl2N4O4/c1-15(2,3)25-14(23)21-7-5-20(6-8-21)11-9(16)10(12(22)24-4)18-13(17)19-11/h5-8H2,1-4H3, which encodes the complete structural information in a machine-readable format.

Crystallographic Analysis and Conformational Dynamics

The conformational behavior of this compound involves multiple degrees of freedom due to its flexible components. While specific crystallographic data for this exact compound was not identified in the available literature, related piperazine-containing structures provide valuable insights into the conformational preferences of similar systems. Studies on analogous compounds reveal that piperazine rings typically adopt chair conformations with substituents preferentially occupying equatorial positions to minimize steric interactions.

The restricted rotation around the amide bond connecting the piperazine nitrogen to the tert-butoxycarbonyl group introduces conformational complexity. Research on related acyl-functionalized piperazines demonstrates that these systems exist as mixtures of conformers at room temperature due to the partial double bond character of the carbon-nitrogen amide linkage. Temperature-dependent nuclear magnetic resonance spectroscopy studies on similar compounds reveal coalescence phenomena with activation energy barriers ranging from 56 to 80 kilojoules per mole for conformational interconversion processes.

The crystallographic analysis of related structures, such as 1-(2-iodo-benzoyl)-4-(pyrimidin-2-yl)piperazine, reveals that piperazine rings adopt nearly perfect chair conformations with pyrimidine substituents occupying equatorial positions. The planar amide units in these structures typically exhibit significant dihedral angles with respect to aromatic rings, often exceeding 80 degrees. This geometric arrangement minimizes unfavorable steric interactions while maintaining optimal orbital overlap for electronic delocalization.

Intermolecular interactions in the solid state involve complex networks of hydrogen bonding, π-π stacking interactions, and halogen bonding. The presence of chlorine atoms in the pyrimidine ring system of this compound suggests potential for halogen bonding interactions with electron-rich centers in neighboring molecules. The carbonyl oxygens from both the ester and carbamate functionalities serve as potential hydrogen bond acceptors, contributing to three-dimensional supramolecular architectures in crystalline phases.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 spectra revealing distinct signatures for each component of the molecule. The piperazine ring protons typically appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the attached aromatic and carbonyl substituents.

The tert-butyl group manifests as a characteristic singlet in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million with an integration corresponding to nine protons. The piperazine ring protons exhibit more complex splitting patterns due to conformational dynamics and magnetic non-equivalence arising from restricted rotation around the carbamate bond. Studies on related acyl-functionalized piperazines demonstrate that these systems often display broadened signals at room temperature due to intermediate exchange rates between conformational states.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl stretching frequencies appear in distinct regions reflecting their chemical environments: the carbamate carbonyl typically appears around 1680-1700 wavenumbers, while the ester carbonyl manifests at slightly higher frequencies around 1720-1740 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers.

Related studies on piperazine derivatives reveal characteristic infrared bands associated with the ring breathing modes and carbon-nitrogen stretching vibrations. The fundamental vibrational modes of the piperazine ring system occur in the fingerprint region below 1500 wavenumbers, with specific bands at approximately 852 and 933 wavenumbers assigned to ring vibrations. The dichloropyrimidine component contributes additional characteristic bands, with research on 2,5-dichloropyrimidine demonstrating specific vibrational signatures that can be accurately predicted using density functional theory calculations.

Mass spectrometry analysis typically reveals the molecular ion peak at mass-to-charge ratio 391, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural confirmation through characteristic losses, such as the tert-butyl group (57 mass units) and the tert-butoxycarbonyl protecting group (100 mass units). High-resolution mass spectrometry enables precise molecular formula determination, with calculated values matching experimental observations within acceptable error limits for structural confirmation.

Computational Chemistry: Density Functional Theory-Based Electronic Structure Modeling

Computational chemistry approaches, particularly density functional theory calculations, provide detailed insights into the electronic structure and properties of this compound. These theoretical methods enable prediction of optimized geometries, vibrational frequencies, and electronic properties that complement experimental observations. Studies on related pyrimidine-containing compounds demonstrate that density functional theory methods, particularly the B3LYP functional combined with appropriate basis sets, provide accurate predictions of structural and spectroscopic parameters.

The choice of basis set significantly influences the accuracy of calculated properties. Research on 2,5-dichloropyrimidine reveals that the 6-311++G(2pd,2df) basis set provides the smallest root-mean-square error (6.75 wavenumbers) when comparing calculated and experimental vibrational frequencies. However, the 6-311++G(d,p) basis set offers a practical compromise between computational efficiency and accuracy, with only marginal loss in precision (6.79 wavenumbers root-mean-square error) while significantly reducing calculation time.

Anharmonic effects play a crucial role in accurate frequency predictions, particularly for complex multi-component molecules. Vibrational second-order perturbation theory calculations that incorporate third and fourth-order force fields provide improved agreement with experimental vibrational spectra compared to harmonic approximations. For related compounds, these anharmonic corrections typically reduce discrepancies between calculated and observed frequencies by several wavenumbers, particularly for high-frequency modes involving carbon-hydrogen and nitrogen-hydrogen stretching vibrations.

The electronic structure analysis reveals important information about charge distribution, molecular orbitals, and electronic transitions. Highest occupied molecular orbital and lowest unoccupied molecular orbital calculations provide insights into the compound's electronic properties and potential reactivity patterns. Time-dependent density functional theory calculations enable prediction of ultraviolet-visible absorption spectra and electronic transition energies, facilitating comparison with experimental photophysical measurements.

Molecular electrostatic potential surfaces calculated using density functional theory methods illustrate the spatial distribution of electron density and highlight regions of electrophilic and nucleophilic character. These calculations prove particularly valuable for understanding intermolecular interactions and predicting binding affinities in molecular recognition processes. The presence of multiple heteroatoms and electron-withdrawing groups in this compound creates complex electrostatic potential patterns that influence its interactions with other molecules.

Properties

IUPAC Name

methyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N4O4/c1-15(2,3)25-14(23)21-7-5-20(6-8-21)11-9(16)10(12(22)24-4)18-13(17)19-11/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPKBGWQIBTKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109637
Record name 4-Pyrimidinecarboxylic acid, 2,5-dichloro-6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432896-19-9
Record name 4-Pyrimidinecarboxylic acid, 2,5-dichloro-6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432896-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 2,5-dichloro-6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of dichloropyrimidine can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.
  • Antimicrobial Properties
    • Research indicates that methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Neurological Disorders
    • The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine are known to interact with neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Neurological EffectsPotential modulation of neurotransmitter systems

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group during the synthesis of the piperazine moiety.

Synthesis Pathway Overview

  • Formation of Dichloropyrimidine : Start with a suitable pyrimidine precursor, introducing chlorine substituents at the 2 and 5 positions.
  • Piperazine Integration : React the dichloropyrimidine with a piperazine derivative that has been protected with a Boc group.
  • Deprotection : Remove the Boc group to yield the final product.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of dichloropyrimidines for their anticancer properties. This compound was among those tested, showing promising results against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics.
  • Antimicrobial Efficacy Study
    • In a comparative study published in Pharmaceutical Biology, this compound was tested against multiple bacterial strains, including MRSA. Results indicated that it outperformed several known antibiotics, suggesting its potential for further development into an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Chlorine Atoms Key Features Availability
Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate Pyrimidine 2,5-diCl, Boc-piperazinyl, methyl ester C₁₅H₂₀Cl₂N₄O₄ 391.26 2 High electrophilicity, Boc protection Discontinued
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo-[2,3-d]pyrimidine-7(6H)-carboxylate Pyrrolopyrimidine 4-Cl, morpholino, Boc C₁₅H₂₁ClN₄O₃ 340.81 1 Fused pyrrole ring, hydrophilic Available (95%)
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridin-7-yl)thieno[2,3-d]pyrimidin-4-yl)morpholine Thienopyrimidine Morpholino, methylsulfonyl-piperazinyl, pyrazolopyridine Complex >600 (estimated) 0 Fused thiophene, multiple rings Not specified

Detailed Analysis

Electrophilicity and Reactivity
  • The target compound’s 2,5-dichloro substitution on the pyrimidine ring increases electrophilicity compared to the mono-chloro pyrrolopyrimidine analog . This enhances its susceptibility to nucleophilic substitution reactions, making it a versatile intermediate in cross-coupling chemistry.
  • In contrast, the thienopyrimidine derivative lacks chlorine atoms but incorporates a methylsulfonyl-piperazine group, which may improve solubility and target binding in biological systems .
Solubility and Stability
  • The Boc group in the target compound, while stabilizing during synthesis, requires acidic conditions for removal, which may limit its utility in sensitive reactions. Its discontinuation could reflect instability under long-term storage or complex deprotection requirements .

Research Findings and Implications

  • Chlorine Substitution: Dichloro-pyrimidines exhibit higher reactivity than mono-chloro analogs, enabling diverse functionalization but increasing toxicity risks .
  • Boc vs. Morpholino Groups: Boc protection is advantageous for stepwise synthesis but may complicate downstream steps, whereas morpholino groups offer stability without deprotection .
  • Commercial Viability : The target compound’s discontinuation highlights challenges in balancing synthetic complexity with stability, urging exploration of alternatives like the pyrrolopyrimidine analog .

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Dichloropyrimidine : Commercially available halogenated pyrimidine serves as the core scaffold.
  • Boc-protected piperazine : The piperazine nitrogen is protected with a tert-butoxycarbonyl group to prevent undesired side reactions during coupling.
  • Methyl ester functionality : Incorporated via esterification or through the use of methyl esters of carboxylic acid precursors.

Cross-Coupling Reaction for Piperazine Attachment

A crucial step is the palladium-catalyzed cross-coupling reaction (Suzuki-type or nucleophilic aromatic substitution) to attach the Boc-protected piperazine to the dichloropyrimidine core.

  • Reaction conditions :

    • Solvents such as dichloromethane or toluene are preferred.
    • Bases like potassium tert-butoxide or sodium methoxide are used to facilitate nucleophilic substitution.
    • Palladium catalysts such as Pd(dppf)Cl2 are employed for Suzuki coupling.
  • Procedure :

    • The 2,5-dichloropyrimidine is reacted with the Boc-protected piperazine under heating (e.g., 100 °C) for 12-20 hours.
    • The reaction progress is monitored by HPLC or TLC to ensure complete consumption of starting materials.
  • Outcome :

    • Selective substitution at the 6-position with retention of the 2-chloro substituent.
    • High regioselectivity and good isolated yields (~70-80%).

Protection and Deprotection Strategies

  • The Boc group on piperazine is introduced to protect the nitrogen during coupling.
  • Boc protection is typically installed using conventional conditions with tert-butyl dicarbonate.
  • Deprotection is achieved by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in 1,4-dioxane, yielding the free amine or corresponding salts.
  • These steps are critical to maintain the integrity of the piperazine ring and avoid polymerization or side reactions.

Alternative Synthetic Routes

  • Use of guanylation and Curtius rearrangement reactions to access key intermediates with guanidine or carbamate functionalities.
  • One-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene mixture affords tert-butyl carbamates efficiently.
  • These methods provide flexibility in modifying the pyrimidine substituents and protecting groups.

Data Table Summarizing Key Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Suzuki Cross-Coupling 2,4-Dichloropyrimidine, Boc-piperazine, Pd(dppf)Cl2, base, toluene, 100 °C, 12-20 h 70-80 Selective substitution at 6-position; monitored by HPLC/TLC
2 Boc Protection tert-Butyl dicarbonate, base >90 Protects piperazine nitrogen to prevent side reactions
3 Boc Deprotection TFA or HCl in 1,4-dioxane 60-90 Yields free amine or salt; requires careful purification
4 Esterification Methanol, acid/base catalyst 70-85 Introduces methyl ester at 4-position
5 Ester Hydrolysis LiOH, aqueous media >80 Converts ester to acid for further derivatization
6 Curtius Rearrangement (alt.) DPPA, triethylamine, t-butanol/toluene 60-75 One-pot method to form carbamate intermediates; avoids isolation of isocyanates

Research Findings and Observations

  • The use of Boc protection on piperazine is essential for controlling regioselectivity and preventing polymerization or side reactions during coupling.
  • Suzuki cross-coupling provides a robust method for attaching the piperazine moiety to the pyrimidine ring with high selectivity.
  • Reaction conditions such as solvent choice, temperature, and base strongly influence yield and purity.
  • Transesterification side reactions can occur at elevated temperatures or prolonged reaction times, necessitating careful control.
  • Alternative routes like Curtius rearrangement provide efficient access to carbamate intermediates but may introduce impurities requiring careful purification.
  • The choice of coupling reagents (e.g., EDC, HBTU, T3P) and bases (e.g., triethylamine, potassium tert-butoxide) impacts reaction efficiency and scalability.

Q & A

How can the synthesis of Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate be optimized to improve yield and purity?

Answer:
Key variables include reaction temperature, solvent choice, and purification methods. For example, highlights the use of ice-cooled conditions (0–5°C) during coupling reactions to minimize side-product formation. Silica gel column chromatography with gradient elution (e.g., 0–50% ethyl acetate in hexane) is critical for isolating the target compound from unreacted starting materials or byproducts . Advanced optimization could involve design-of-experiment (DoE) frameworks to evaluate interactions between variables like reaction time (2–24 hours) and equivalents of coupling agents (1.2–2.0 equiv.). Computational reaction path searches (e.g., via quantum chemical calculations, as in ) may predict optimal activation energies for piperazine-ring functionalization .

What analytical methods are most effective for confirming the structural integrity of this compound?

Answer:
Combined spectroscopic and chromatographic techniques are essential:

  • NMR : Compare 1^1H and 13^13C spectra with reference data for tert-butoxycarbonyl (Boc) piperazine derivatives (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • HPLC-MS : Use reverse-phase C18 columns with mobile phases like methanol/water (adjusted to pH 5.5 with phosphoric acid, per ) to resolve impurities. Monitor for dichloropyrimidine degradation products (e.g., dechlorinated analogs) .
  • X-ray crystallography : For absolute configuration confirmation, particularly if stereochemical ambiguities arise during piperazine coupling .

How can researchers address discrepancies in solubility or stability during biological assays?

Answer:
Solubility challenges in aqueous buffers (e.g., PBS) may arise from the dichloropyrimidine core’s hydrophobicity. Pre-formulation studies using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation can improve bioavailability. Stability testing under physiological pH (7.4) and temperature (37°C) is critical; emphasizes refrigeration (2–8°C) for long-term storage to prevent Boc-group hydrolysis . For advanced studies, deuterated solvents in 1^1H NMR can track hydrolytic degradation kinetics (e.g., tert-butyl group cleavage).

What strategies can mitigate side reactions during piperazine functionalization?

Answer:
The Boc-protected piperazine moiety is prone to deprotection under acidic conditions. To avoid premature cleavage:

  • Use mild bases (e.g., DIPEA) instead of strong bases like NaOH during coupling .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) to detect early-stage byproducts.
  • If dichloropyrimidine reactivity leads to over-alkylation, reduce equivalents of methylating agents (e.g., methyl chloroformate) to 1.1 equiv. and employ slow addition over 1 hour .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:
Density Functional Theory (DFT) calculations can predict electronic effects of substituents on the pyrimidine ring. For example:

  • Modulating the Cl substituents at positions 2 and 5 may alter electrophilicity for nucleophilic attack in target binding .
  • Molecular docking simulations (e.g., AutoDock Vina) can prioritize derivatives with improved affinity for enzymes like dihydrofolate reductase. ’s ICReDD framework integrates such computational predictions with high-throughput experimentation .

What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (per ).
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of fine particulates .
  • Spill Management : Collect solid spills with absorbent pads, seal in hazardous waste containers, and avoid aqueous rinses to prevent environmental release .

How can researchers validate the compound’s purity for in vivo studies?

Answer:

  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • HPLC-PDA : Use a validated method with a detection threshold of ≤0.1% for impurities (e.g., tert-butyl alcohol from Boc deprotection) .
  • Residual Solvent Analysis : GC-MS to ensure DMF or THF levels comply with ICH Q3C guidelines (e.g., DMF ≤880 ppm) .

What are the implications of the dichloropyrimidine moiety in structure-activity relationship (SAR) studies?

Answer:
The 2,5-dichloro substitution pattern enhances electrophilicity for covalent binding (e.g., to cysteine residues in kinases). Comparative SAR studies could:

  • Replace Cl with F to reduce toxicity while retaining reactivity.
  • Introduce methyl or methoxy groups at position 6 to sterically block metabolic oxidation .
  • Use in vitro cytochrome P450 inhibition assays to assess metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate

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